molecular formula C16H16N2O2S B2363862 N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide CAS No. 941870-82-2

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide

Cat. No. B2363862
CAS RN: 941870-82-2
M. Wt: 300.38
InChI Key: NYQAAQMUVKJDFC-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide, also known as ADQTC, is a synthetic compound that has shown potential in scientific research applications. ADQTC belongs to the class of quinoline derivatives and is structurally similar to quinolone antibiotics.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

1,2,3-Triazoles, including the mentioned compound, serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable building blocks for designing novel drugs. Several medicinal compounds containing a 1,2,3-triazole core are already available in the market. For instance, the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole all feature this motif .

Supramolecular Chemistry and Materials Science

1,2,3-Triazoles play a crucial role in supramolecular chemistry due to their ability to form stable complexes with metal ions and other molecules. Researchers explore their use in molecular recognition, self-assembly, and host-guest interactions. Additionally, these compounds find applications in materials science, such as designing functional materials and polymers .

Bioconjugation and Chemical Biology

Functionalized 1,2,3-triazoles are employed in bioconjugation strategies. They allow specific labeling of biomolecules (e.g., proteins, nucleic acids) for imaging, drug delivery, and proteomics research. The click chemistry approach, which involves 1,3-dipolar cycloaddition, has been particularly valuable in this context .

Fluorescent Imaging

1,2,3-Triazoles can be incorporated into fluorescent probes and dyes. Their unique properties make them suitable for imaging cellular processes, tracking biological molecules, and studying intracellular localization .

Polymer Chemistry

Researchers explore the use of 1,2,3-triazoles in polymer synthesis. These compounds can act as crosslinkers, imparting desirable properties to polymers. For example, they enhance mechanical strength, thermal stability, and chemical resistance .

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11(19)18-8-2-4-12-10-13(6-7-14(12)18)17-16(20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQAAQMUVKJDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide

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